1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the core structure.
Substitution Reactions:
Phenylpropoxy Group Addition: The phenylpropoxy group is introduced via etherification, where phenylpropyl alcohol reacts with the hydroxylated anthraquinone under acidic or basic conditions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions.
Major Products: The major products depend on the specific reactions but often include various substituted anthraquinones and hydroquinones.
Scientific Research Applications
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the phenylpropoxy group, resulting in different chemical properties and applications.
1,4-Dihydroxyanthraquinone: Known for its use in dyes, it has two hydroxyl groups instead of the amino and phenylpropoxy groups.
1,4-Bis(methylamino)anthraquinone:
The unique combination of functional groups in this compound provides distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Overview
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features an amino group, a hydroxy group, and a phenylpropoxy group, which contribute to its unique properties and mechanisms of action.
Property | Value |
---|---|
CAS Number | 105699-59-0 |
Molecular Formula | C21H15NO4 |
Molecular Weight | 345.34 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA and various enzymes:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, crucial for DNA unwinding during replication, thereby preventing cell division and contributing to its anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For example:
- Breast Cancer Cells : Studies have shown that it induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Lung Cancer Cells : In vitro assays demonstrate cytotoxic effects on A549 lung cancer cells, with IC50 values indicating potent activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Assessment : Another study focused on the antimicrobial potential against resistant bacterial strains. The compound demonstrated significant inhibitory effects on MRSA strains, suggesting its potential as a lead compound for antibiotic development.
Properties
CAS No. |
55296-99-6 |
---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO4/c24-21-18(28-12-6-9-14-7-2-1-3-8-14)13-17(25)19-20(21)23(27)16-11-5-4-10-15(16)22(19)26/h1-5,7-8,10-11,13,25H,6,9,12,24H2 |
InChI Key |
INGOBRUMUDFUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.